N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
説明
N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heterocyclic core structurally analogous to purine bases, enabling its interaction with biological targets such as kinases and growth factor receptors . The compound features a 1-phenyl group at position 1, a 4-methoxyphenyl substituent at N4, and a branched butan-2-yl group at N4. These substituents modulate lipophilicity, electronic properties, and steric effects, influencing its pharmacokinetic and pharmacodynamic profiles.
特性
IUPAC Name |
6-N-butan-2-yl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-4-15(2)24-22-26-20(25-16-10-12-18(29-3)13-11-16)19-14-23-28(21(19)27-22)17-8-6-5-7-9-17/h5-15H,4H2,1-3H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCMCOPADIDFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-d]pyrimidine derivatives, which undergo substitution reactions to introduce the butan-2-yl, 4-methoxyphenyl, and phenyl groups. Common reagents used in these reactions include alkyl halides, aryl halides, and various catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations at N4 and N6 Positions
The biological activity of pyrazolo[3,4-d]pyrimidines is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Core Scaffold Comparison: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline
Quinazoline derivatives (e.g., erlotinib, lapatinib) are established kinase inhibitors but lack the pyrazole moiety present in pyrazolo[3,4-d]pyrimidines. For example, quinazoline-based PARP inhibitors () exhibit comparable mechanisms but may have distinct selectivity profiles due to scaffold differences.
生物活性
N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound within the pyrazolo[3,4-d]pyrimidine class that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Pyrazolo[3,4-d]pyrimidine core : This scaffold is known for its diverse pharmacological properties.
- Substituents : The butan-2-yl and 4-methoxyphenyl groups contribute to its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of various kinases. Specifically, N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown potential as an inhibitor of casein kinase 1 (CK1), which is implicated in numerous cellular processes including cell growth and differentiation. Aberrant CK1 activity has been linked to cancer and neurodegenerative diseases, making this compound a candidate for therapeutic development against these conditions .
Biological Activity Overview
The biological activity of N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the same class:
- Inhibition of Tumor Growth : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited tumor growth in vitro by inducing apoptosis and disrupting cell cycle progression. The mechanism involved targeting specific kinases associated with cancer proliferation .
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and various protein targets. These studies suggest that the compound may act as a bioisosteric replacement for adenine in ATP-binding sites of kinases .
- Pharmacophore Modeling : Pharmacophore models have been developed to predict the activity of this compound based on structural features essential for CK1 inhibition. This modeling aids in the design of more potent analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
